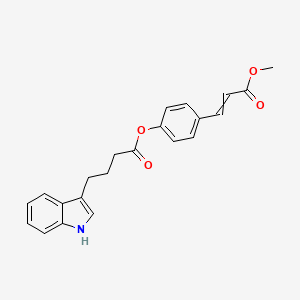
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate is a complex organic compound that features both a methoxy-oxopropenyl group and an indolylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate typically involves a multi-step process. One common approach is to start with the preparation of the intermediate compounds, such as 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and 4-(1H-indol-3-yl)butanoic acid. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Shares a similar methoxy-oxopropenyl group but lacks the indolylbutanoate moiety.
4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid: Another related compound with a similar structural motif.
Uniqueness
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate is unique due to the combination of its methoxy-oxopropenyl and indolylbutanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
124433-72-3 |
|---|---|
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[4-(3-methoxy-3-oxoprop-1-enyl)phenyl] 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C22H21NO4/c1-26-21(24)14-11-16-9-12-18(13-10-16)27-22(25)8-4-5-17-15-23-20-7-3-2-6-19(17)20/h2-3,6-7,9-15,23H,4-5,8H2,1H3 |
Clave InChI |
PZIUDSFKNZVTNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)OC(=O)CCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



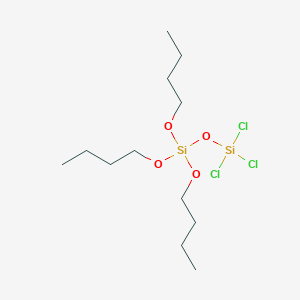
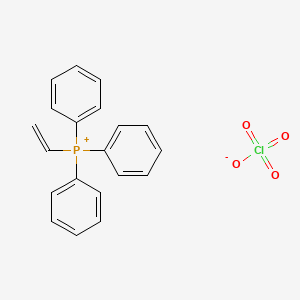

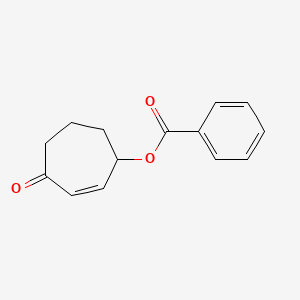
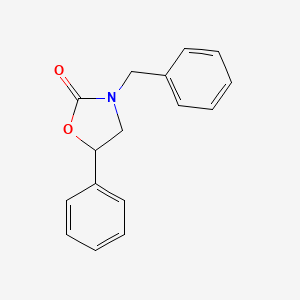

![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
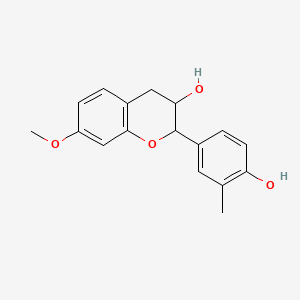

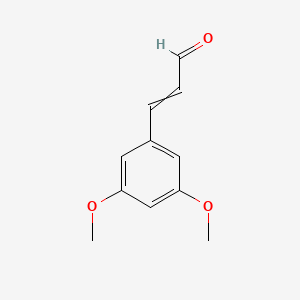
![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
